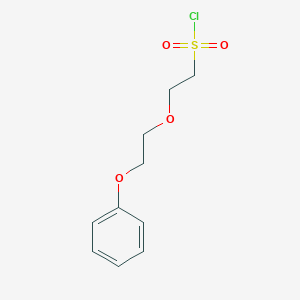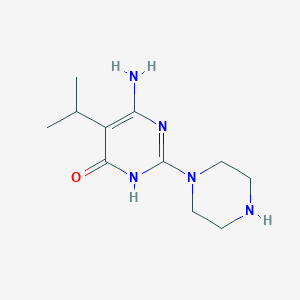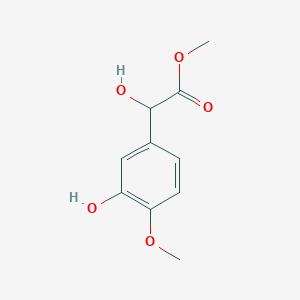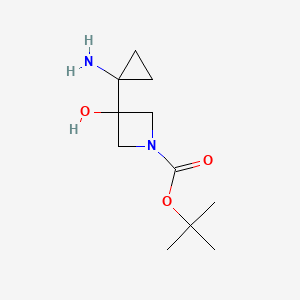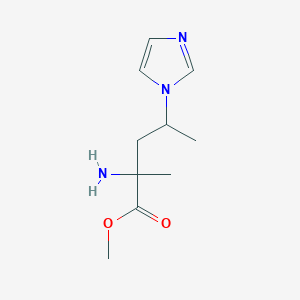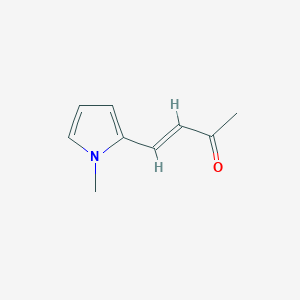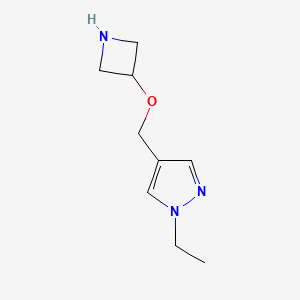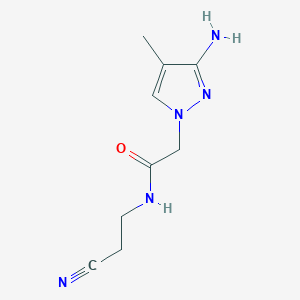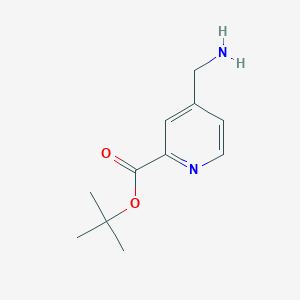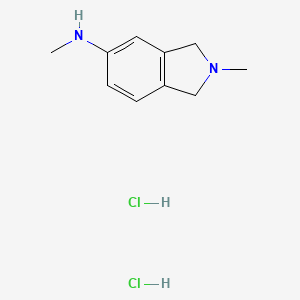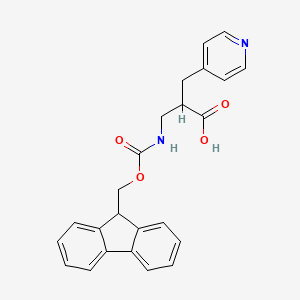
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylmethyl-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylmethyl-propionic acid is a complex organic compound known for its unique structural properties. It is often used in various scientific research fields due to its ability to interact with different molecular targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylmethyl-propionic acid typically involves multiple steps. One common method is the Arndt-Eistert protocol, which starts from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected α-amino acids. This method leads to enantiomerically pure N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids in only two steps with high yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylmethyl-propionic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylmethyl-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving protein interactions and enzyme activity.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylmethyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Allyl N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-glutamate
- ®-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}amino-2-methylhex-5-enoic acid
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl}amino)methyl acetate
Uniqueness
®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylmethyl-propionic acid is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. This makes it a valuable compound in various scientific research fields.
Propiedades
Fórmula molecular |
C24H22N2O4 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)17(13-16-9-11-25-12-10-16)14-26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28) |
Clave InChI |
GHMLGGDNHSFPRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=NC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B13624977.png)
